N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(12-18-16-3-1-2-4-19(16)26-24-18)23-13-14-5-10-22-17(11-14)15-6-8-21-9-7-15/h1-11H,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZJYZWFBIUCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between pyridine derivatives.
Synthesis of the benzoisoxazole ring: This step often involves cyclization reactions starting from ortho-substituted nitrobenzene derivatives.
Linking the two moieties: The final step involves the formation of the acetamide linkage, which can be done using acylation reactions with appropriate reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetic acid, while reduction could produce N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)ethanol.
Scientific Research Applications
Coordination Chemistry
N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide acts as a ligand in coordination chemistry. It can form complexes with various transition metals, which are valuable in catalysis and material synthesis. The electronic properties of the resulting metal-ligand complexes can be tuned for specific applications, such as:
- Catalysis : The metal complexes can serve as catalysts in organic reactions, enhancing reaction rates and selectivity.
- Sensors : Metal-ligand complexes can be utilized in sensor technology for detecting specific ions or molecules.
Medicinal Chemistry
The compound has shown promise in medicinal applications due to its biological activity. Notably:
- Antitumor Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 10.2 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 15.8 | Activation of caspase pathways |
The mechanism involves the induction of apoptosis through mitochondrial disruption and caspase activation, making it a candidate for further development as an anticancer agent.
Materials Science
In materials science, this compound is explored for its potential in developing advanced materials:
- Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in OLEDs, where it can contribute to efficient light emission.
- Photovoltaic Cells : The compound may also play a role in enhancing the efficiency of photovoltaic cells through its electronic characteristics.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal investigated the antitumor efficacy of this compound on various cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis through specific molecular pathways.
Case Study 2: Coordination Complexes
Research examining the coordination behavior of this compound with transition metals revealed that these complexes exhibited unique catalytic properties. The study highlighted the potential for these complexes to be used in organic synthesis reactions.
Mechanism of Action
The mechanism by which N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide exerts its effects depends on its application:
Molecular Targets: In biological systems, it may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Acetamide Derivatives with Auxin-like Activity
highlights synthetic auxin agonists such as 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533). Like the target compound, these molecules use pyridine-based substituents on the acetamide nitrogen. However, the phenoxyacetic acid backbone in auxin analogs contrasts with the benzoisoxazole group in the target compound. Key differences include:
- Biological Target : Auxin analogs (e.g., Compound 533) target plant hormone receptors, whereas the benzoisoxazole-bipyridine system in the target compound may favor human enzyme or kinase inhibition .
- Substituent Effects : The electron-withdrawing chlorine atoms in auxin analogs enhance herbicidal activity, while the benzoisoxazole group in the target compound likely improves metabolic stability .
Table 1: Structural and Functional Comparison with Auxin-like Acetamides
CD73 Inhibitors with Thiopyridine Scaffolds
describes CD73 inhibitors such as 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide, which share the acetamide linkage but incorporate a thiopyridine core and morpholino groups. Comparisons include:
- Heterocyclic Core : The target compound’s bipyridine system differs from the thiopyridine scaffold, which is critical for CD73 allosteric inhibition.
- Bioactivity: CD73 inhibitors reverse adenosine-mediated immunosuppression, while the target compound’s benzoisoxazole may favor anti-inflammatory or antibacterial roles .
Benzazole-based Acetamides with Antimicrobial Activity
and describe benzothiazole/benzoxazole acetamides (e.g., N-(benzo[d]thiazol-2-ylmethyl)-2-phenylacetamide ) with anti-inflammatory and antitubercular properties. Key distinctions:
- Heterocycle Type : Benzoisoxazole (target) vs. benzothiazole/benzoxazole (). The oxygen in benzoisoxazole may reduce redox activity compared to sulfur-containing benzothiazoles.
- Biological Performance : Benzothiazole derivatives show stronger antibacterial activity, whereas benzoisoxazole systems may improve CNS permeability due to reduced polarity .
Table 2: Heterocyclic Acetamide Comparison
Patent-derived Benzoisoxazole Acetamides
and include complex molecules like (S)-2-(benzo[d]isoxazol-3-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (198) . These highlight:
- Structural Complexity : The target compound’s relative simplicity compared to patent molecules may enhance synthetic accessibility.
- Pharmacokinetic Considerations : Bulky substituents in compound 198 (e.g., indazole, difluorophenyl) likely improve target affinity but reduce solubility, whereas the bipyridine group in the target compound could balance lipophilicity .
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide, identified by CAS Number 2034433-57-1, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Molecular Formula: CHNO
Molecular Weight: 344.4 g/mol
Structure: The compound features a bipyridine moiety linked to a benzoisoxazole group, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Enterococcus faecalis | 100 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These results suggest that the compound has moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance:
- Cell Line Tested: MCF-7 (breast cancer)
- Effect Observed: Induction of apoptosis at concentrations of 10–20 µM over 48 hours.
The compound's ability to inhibit tumor growth in vivo has been observed in xenograft models, indicating its potential as a therapeutic agent .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation: It has been suggested that the bipyridine moiety can interact with receptors associated with cell signaling pathways, leading to altered cellular responses.
- Metal Ion Coordination: The bipyridine structure allows for coordination with metal ions, which can enhance its biological activity through the formation of stable complexes with biological macromolecules .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy: A comprehensive evaluation of various derivatives showed that modifications to the bipyridine and isoxazole rings significantly influenced antimicrobial potency. The most active derivatives contained electron-withdrawing groups on the bipyridine ring .
- Anticancer Research: A recent study highlighted the compound's ability to inhibit proliferation in multiple cancer cell lines by targeting specific pathways such as PI3K/Akt and MAPK/ERK signaling cascades .
Q & A
Q. What are the recommended synthetic routes for N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide, and what key reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling 2-(benzo[d]isoxazol-3-yl)acetic acid with [2,4'-bipyridin]-4-ylmethanamine using coupling agents like EDCI/HOBt in anhydrous DMF .
- Heterocyclic ring assembly : Isoxazole and bipyridine moieties are pre-synthesized and functionalized before coupling. Microwave-assisted synthesis may improve reaction efficiency .
- Key conditions :
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., bipyridine CH2 linkage at δ 4.3–4.7 ppm; isoxazole protons at δ 6.5–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C23H19N5O2: 398.1612) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What initial biological screening models are appropriate for evaluating its therapeutic potential?
Methodological Answer:
- Antimicrobial assays : Broth microdilution against Salmonella typhimurium or Staphylococcus aureus (MIC values ≤1 μg/mL for potent analogs) .
- Enzyme inhibition : In vitro assays targeting fatty acid amide hydrolase (FAAH) or phosphodiesterase-IV (PDE-IV) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate critical functional groups?
Methodological Answer:
-
Modular substitutions : Systematically alter the bipyridine or isoxazole moieties and test biological activity (see Table 1).
-
Key SAR findings :
Q. What strategies address low yield or purity in multi-step synthesis?
Methodological Answer:
Q. How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay standardization :
- Use identical cell lines (e.g., ATCC-certified HepG2) and culture conditions .
- Validate enzyme inhibition with positive controls (e.g., URB597 for FAAH) .
- Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via LC-MS .
- Structural analogs : Compare activity of derivatives to isolate confounding substituents (e.g., chloro vs. methoxy groups) .
Q. What computational approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with FAAH (PDB: 3QJ9). Key residues: Lys142 (hydrogen bonding with acetamide) .
- Molecular dynamics (MD) : Simulate ligand-receptor stability in GROMACS (20 ns trajectories) to assess binding free energy (ΔG) .
- QSAR modeling : Develop regression models using descriptors like logP and polar surface area to predict IC50 values .
Q. How to design combination therapies based on its mechanism of action?
Methodological Answer:
- Synergy screening : Pair with cisplatin or paclitaxel in cancer cells; calculate combination index (CI) via CompuSyn software .
- Pathway analysis : RNA-seq to identify co-targeted pathways (e.g., apoptosis or lipid metabolism) after treatment .
- Dosage optimization : Use pharmacokinetic models (e.g., NONMEM) to balance efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
